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molecular formula C7H3ClFN3 B065953 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine CAS No. 175357-95-6

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Cat. No. B065953
M. Wt: 183.57 g/mol
InChI Key: KMHJLZHSKXZCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713484B2

Procedure details

A suspension of 7-fluoro-4-oxo-3H-pyrido[4,3-d]pyrimidine (0.23 g, 1.39 mmol) in POCl3 (10 mL) is stirred under reflux for 3.5 h, and is then concentrated under vacuum. The resulting oil is ice-cooled, diluted with CH2cl2 (100 mL), saturated aqueous Na2CO3 (40 mL) and ice, and stirred at 20° C. for 2 h. The CH2Cl2 extract is separated and the aqueous portion further extracted with CH2Cl2 (2×100 mL), and then the combined extracts are dried (Na2SO.) and filtered to give crude 4-chloro-7-fluoropyrido[4,3-d]pyrimidine. 3-Bromoaniline (1.26 g, 7.35 mmole), 3-bromoaniline hydrochloride (20 mg) and dry isopropanol (5 mL) are added, then the resulting solution is concentrated under vacuum to remove the CH2Cl2 and stirred at 20° C. for 1 h. Upon addition of dilute NaHCO3 and water, the product crystallises. Filtration, washing with water and CH2Cl2, gives pure 4-(3-bromoanilino)-7-fluoropyrido[4,3-d]pyrimidine (297 mg, 67%) as a cream solid. 1H NMR (DMSO) δ 10.38 (1H, brs), 9.59 (1H, s), 8.72 (1H, s), 8.17 (1H, s), 7.85 (1H, m), 7.38 (3H, m)
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:11]=[CH:10][C:9]2[C:8](=O)[NH:7][CH:6]=[N:5][C:4]=2[CH:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:8]1[C:9]2[CH:10]=[N:11][C:2]([F:1])=[CH:3][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
FC1=CC=2N=CNC(C2C=N1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 h
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with CH2cl2 (100 mL), saturated aqueous Na2CO3 (40 mL) and ice
STIRRING
Type
STIRRING
Details
stirred at 20° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The CH2Cl2 extract
CUSTOM
Type
CUSTOM
Details
is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion further extracted with CH2Cl2 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried (Na2SO.)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=C(N=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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